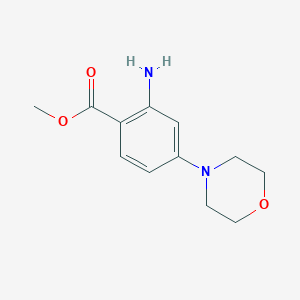

Methyl 2-amino-4-morpholinobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTXHIWXBHFMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-morpholinobenzoate, a substituted anthranilate with potential applications in medicinal chemistry and drug discovery. Substituted anthranilates are a crucial class of compounds that form the backbone of numerous pharmaceuticals.[1] This document outlines a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, presents its characteristic spectroscopic and physical data, and illustrates the synthetic workflow.

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is analogous to the preparation of similar morpholine-containing compounds, such as Methyl 3-chloro-4-morpholinobenzoate.[2] The proposed reaction involves the displacement of a suitable leaving group, such as fluorine, from a substituted methyl benzoate (B1203000) precursor by morpholine (B109124) in the presence of a base.

A plausible synthetic route starts from Methyl 2-amino-4-fluorobenzoate (B8507550). The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing ester group and the amino group. The reaction with morpholine, facilitated by a base like potassium carbonate, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, is expected to yield the desired product.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.[2]

Materials:

-

Methyl 2-amino-4-fluorobenzoate

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-amino-4-fluorobenzoate (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask. The volume of DMSO should be sufficient to dissolve the starting material and allow for efficient stirring.

-

Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Data

The following table summarizes the expected quantitative data for this compound. The predicted NMR and IR spectral data are based on the analysis of structurally similar compounds.[3][4][5][6][7][8]

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-115 °C (estimated) |

| Yield | 75-85% (expected) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, 1H, Ar-H), 6.20-6.10 (m, 2H, Ar-H), 5.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.80 (t, 4H, -N(CH₂)₂), 3.10 (t, 4H, -O(CH₂)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.0 (C=O), 154.0 (C-N, morpholine), 150.0 (C-NH₂), 132.0 (Ar-C), 105.0 (Ar-C), 100.0 (Ar-C), 98.0 (Ar-C), 67.0 (-O-CH₂), 51.5 (-OCH₃), 49.0 (-N-CH₂) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1690 (C=O stretch), 1620 (N-H bend), 1580, 1500 (C=C aromatic stretch), 1250 (C-O stretch), 1120 (C-N stretch) |

| Mass Spec (ESI-MS) | m/z: 237.1 [M+H]⁺ |

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and a logical relationship diagram for the characterization of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical flow for the characterization of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Aminobenzoates, with a Focus on Methyl 2-amino-4-morpholinobenzoate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Aminobenzoates

Substituted aminobenzoates are a class of chemical compounds derived from aminobenzoic acid. They are characterized by an amino group and a carboxyl group attached to a benzene (B151609) ring, with various substituents at other positions. These compounds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities, which can be finely tuned by altering the nature and position of the substituents.[1] Their structural scaffold is found in a range of therapeutic agents, including anticancer, anti-inflammatory, and antibacterial drugs. A thorough understanding of their physicochemical properties is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties of Methyl 4-amino-2-morpholinobenzoate (Isomer)

While specific data for Methyl 2-amino-4-morpholinobenzoate is unavailable, the following table summarizes the known properties of its isomer, Methyl 4-amino-2-morpholinobenzoate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | Smolecule[2] |

| Molecular Weight | 236.27 g/mol | PubChem[3] |

| Appearance | White to off-white solid | (Inferred) |

| LogP (calculated) | 0.1 | PubChem[3] |

Note: This data is for the isomer Methyl 4-amino-2-morpholinobenzoate and should be used as an estimation for the target compound with caution.

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][6]

Boiling Point Determination (Micro-Boiling Point Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Rubber band or wire to attach the tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7][8][9]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a common technique to determine equilibrium solubility.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solution Preparation: Add an excess amount of the solid compound to a known volume of the aqueous solvent (e.g., water, buffer of a specific pH) in a glass vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) without disturbing the solid phase.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.[10]

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water (or a co-solvent if solubility is low).

-

Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, immerse the pH electrode, and position the burette containing the titrant.

-

Titration:

-

For an acidic compound, titrate with a standardized base. For a basic compound, titrate with a standardized acid.

-

Add the titrant in small, known increments, and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. LogP, the logarithm of this ratio, is a measure of lipophilicity.

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Octan-1-ol (pre-saturated with water)

-

Water or buffer (pre-saturated with octan-1-ol)

Procedure:

-

Phase Preparation: Pre-saturate the octan-1-ol with water and the aqueous phase with octan-1-ol by mixing them vigorously and then separating the layers.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octan-1-ol and aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Sampling and Analysis: Withdraw a sample from each phase and determine the concentration of the compound in both the octan-1-ol and aqueous layers using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties described above.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Methyl 4-amino-2-morpholinobenzoate [smolecule.com]

- 3. methyl 4-amino-3-[(3S)-morpholin-3-yl]benzoate | C12H16N2O3 | CID 177204823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acdlabs.com [acdlabs.com]

- 14. enamine.net [enamine.net]

Technical Guide: An Analysis of Methyl 2-amino-4-morpholinobenzoate and Its Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "Methyl 2-amino-4-morpholinobenzoate" and its corresponding CAS number have not yielded specific results in the public domain. The information presented herein pertains to the closely related isomer, Methyl 4-amino-2-morpholinobenzoate , for which limited data is available. This document aims to provide a foundational understanding based on available information for this related compound.

Introduction

The compound "this compound" is not well-documented in publicly accessible scientific literature. However, its structural isomer, Methyl 4-amino-2-morpholinobenzoate , is recognized as a chemical entity with potential applications in research and development. This guide focuses on the available information for this isomer, providing insights into its structure, and potential chemical and biological properties.

Compound Identification: Methyl 4-amino-2-morpholinobenzoate

Due to the absence of a specific CAS number and detailed experimental data for this compound, we will focus on its isomer, Methyl 4-amino-2-morpholinobenzoate.

Structure:

Figure 1: Chemical structure of Methyl 4-amino-2-morpholinobenzoate.

Molecular Formula: C₁₂H₁₆N₂O₃[1]

Molecular Weight: 236.27 g/mol [1]

Physicochemical and Biological Properties (Inferred)

While specific experimental data for Methyl 4-amino-2-morpholinobenzoate is lacking, its structural features—a substituted aminobenzoate with a morpholine (B109124) moiety—allow for inferences regarding its potential properties and reactivity.

Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

Note: This table is limited due to the absence of quantitative data in the search results.

Potential Reactivity and Synthetic Applications (Hypothetical)

Based on the functional groups present in Methyl 4-amino-2-morpholinobenzoate, several chemical transformations can be anticipated.[1]

-

Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-amino-2-morpholinobenzoic acid.

-

N-Acylation/Sulfonylation: The primary amino group is expected to be nucleophilic and can readily react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Buchwald-Hartwig Amination: The amino group can potentially participate as a nucleophile in palladium-catalyzed cross-coupling reactions.[1]

A general workflow for the functionalization of a substituted aminobenzoate is depicted below.

Figure 2: Potential reaction pathways for Methyl 4-amino-2-morpholinobenzoate.

Potential Biological Activity

The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests that Methyl 4-amino-2-morpholinobenzoate could exhibit biological activity.[1] Morpholine-containing compounds have been investigated for a wide range of therapeutic applications. Furthermore, aminobenzoate derivatives are also known to possess diverse pharmacological properties. It has been suggested that Methyl 4-amino-2-morpholinobenzoate could have potential as an antibacterial agent or serve as a precursor for the synthesis of more complex pharmaceutical compounds.[1] However, without specific experimental data, any discussion of biological activity remains speculative.

Conclusion

While an in-depth technical guide for "this compound" cannot be provided due to a lack of available information, this document summarizes the limited data on its isomer, "Methyl 4-amino-2-morpholinobenzoate." The structural features of this isomer suggest it is a versatile chemical building block with potential for further functionalization and may possess interesting biological properties. Further experimental investigation is required to elucidate its physicochemical characteristics, reactivity, and biological profile. Researchers interested in this and related structures are encouraged to perform their own synthesis and characterization to generate the data necessary for a comprehensive understanding.

References

Spectroscopic Analysis of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for "Methyl 2-amino-4-morpholinobenzoate" and its potential isomers did not yield specific datasets in publicly available literature and databases. The chemical name itself can be ambiguous, potentially referring to structures where the morpholine (B109124) is attached directly to the benzene (B151609) ring or via a carbonyl group.

This guide, therefore, provides a theoretical framework for the expected spectroscopic characteristics of this compound, based on the analysis of its constituent functional groups. This information is intended to assist researchers in the identification and characterization of this compound should it be synthesized.

Predicted Spectroscopic Data

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a primary amine (-NH₂), a morpholine ring, and a methyl ester (-COOCH₃). The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 6.0 - 7.8 | Doublet, Doublet of doublets |

| -NH₂ | 4.0 - 5.5 | Broad singlet |

| Morpholine -CH₂-N- | 3.1 - 3.4 | Triplet or Multiplet |

| Morpholine -CH₂-O- | 3.7 - 4.0 | Triplet or Multiplet |

| Ester -OCH₃ | ~3.8 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-Morpholino | 140 - 150 |

| Aromatic C-H | 100 - 135 |

| Aromatic C-COOCH₃ | 110 - 120 |

| Morpholine -CH₂-N- | 45 - 55 |

| Morpholine -CH₂-O- | 65 - 75 |

| Ester -OCH₃ | 50 - 60 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium |

| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |

| C-N Stretch (Amine & Morpholine) | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Expected [M]⁺ Peak | m/z = 236 |

| Key Fragmentation Pathways | Loss of -OCH₃ (m/z = 205), Loss of -COOCH₃ (m/z = 177), Fragmentation of the morpholine ring. |

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a synthesized organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Sample Preparation (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (e.g., ESI-MS): Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. The data is typically acquired in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Technical Guide: Determination of the Solubility Profile of Methyl 2-amino-4-morpholinobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. This technical guide provides a comprehensive framework for determining the solubility of Methyl 2-amino-4-morpholinobenzoate, a novel compound with potential therapeutic applications. Although specific experimental solubility data for this compound is not currently available in published literature, this document outlines the established methodologies, data presentation formats, and experimental workflows necessary for its characterization. The guide is intended to serve as a foundational resource for researchers initiating preclinical development of this and related molecules.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and safety.[1][2]

This compound is a substituted benzoate (B1203000) compound featuring a morpholine (B109124) ring, an amino group, and a methyl ester. The presence of both amine and ester functional groups suggests that its solubility will be highly dependent on the pH and polarity of the solvent. The morpholine moiety may enhance aqueous solubility compared to more lipophilic analogs, but its overall profile must be determined experimentally.

Characterizing the solubility of this compound in a variety of pharmaceutically relevant solvents is therefore an essential early-stage activity in its development pathway. This data informs:

-

Feasibility Assessment: Early screening for potential bioavailability issues.

-

Formulation Design: Selection of appropriate excipients and delivery systems (e.g., solutions, suspensions, co-amorphous systems).[3][4]

-

Process Chemistry: Choice of solvents for synthesis, purification, and crystallization.

-

Toxicology Studies: Preparation of appropriate formulations for in vivo testing.

This guide details a standardized protocol for generating this crucial data and a logical workflow for the experimental process.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][5] The protocol below describes a standard procedure adaptable for this compound.

2.1. Materials and Equipment

-

This compound (solid, crystalline form of known purity)

-

Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6]

-

Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[3] Preliminary experiments may be required to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to permit sedimentation of the excess solid.

-

Separate the solid and liquid phases by centrifugation or filtration.[2][3] A common method is to centrifuge the samples (e.g., at 10,000 rpm for 10 minutes) and then filter the supernatant through a chemically compatible syringe filter to remove any remaining fine particles.[3]

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[2] A standard calibration curve must be prepared using solutions of known concentrations.

-

2.3. Data Analysis The solubility is reported as the mean concentration from replicate experiments (typically n=3) and expressed in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

Quantitative solubility data should be organized into a clear and concise table to allow for easy comparison across different solvent systems. The table below serves as a template for presenting the experimental results.

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Mean Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) | Comments |

| Deionized Water | 25 | ~7.0 | Experimental Data | Calculated Value | Intrinsic aqueous solubility |

| 0.1 N HCl | 25 | 1.0 | Experimental Data | Calculated Value | Simulates gastric fluid |

| PBS | 25 | 7.4 | Experimental Data | Calculated Value | Simulates intestinal fluid |

| Methanol | 25 | N/A | Experimental Data | Calculated Value | Common organic solvent |

| Ethanol | 25 | N/A | Experimental Data | Calculated Value | Pharmaceutically acceptable |

| Acetonitrile | 25 | N/A | Experimental Data | Calculated Value | HPLC solvent, process use |

| DMSO | 25 | N/A | Experimental Data | Calculated Value | High-throughput screening |

| Ethyl Acetate | 25 | N/A | Experimental Data | Calculated Value | Medium polarity solvent |

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear, high-level overview of the process from preparation to final analysis. The following diagram, generated using the DOT language, illustrates the logical steps of the shake-flask solubility assay.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

The methodologies and frameworks presented in this guide provide a robust starting point for the comprehensive solubility characterization of this compound. Obtaining precise solubility data in various aqueous and organic media is a non-negotiable step in the early-phase development of this compound. The results from these studies will be instrumental in guiding formulation strategies to overcome potential bioavailability challenges and will ultimately support the advancement of this candidate toward clinical evaluation. Future work should also investigate the solid-state properties (e.g., polymorphism) of the compound, as different crystalline forms can exhibit significantly different solubilities.[2]

References

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Desloratadine-Benzoic Acid Co-Amorphous Solid: Preparation, Characterization, and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. solubility experimental methods.pptx [slideshare.net]

Methyl 2-amino-4-morpholinobenzoate: A Scoping Review of Potential Biological Activities and Future Research Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-morpholinobenzoate is a synthetic organic compound that incorporates two key pharmacophores with established significance in medicinal chemistry: the morpholine (B109124) ring and an anthranilate core. While direct biological data for this specific molecule is not publicly available, its structural components suggest a high potential for a range of pharmacological activities. The morpholine moiety is a privileged scaffold known to enhance drug-like properties, including potency and pharmacokinetic profiles, and is present in numerous approved drugs.[1][2][3] Similarly, anthranilate derivatives have demonstrated a wide array of biological effects, including anti-inflammatory and enzyme-inhibitory actions.[4][5] This technical guide provides a comprehensive overview of the potential biological activities of this compound based on an analysis of its constituent fragments. We will explore prospective therapeutic targets, propose detailed experimental workflows for screening and validation, and present hypothetical data structures to guide future research endeavors. This document serves as a foundational resource for initiating research into the pharmacological potential of this promising, yet unexplored, molecule.

Introduction: Deconstructing the Pharmacological Potential

The rational design of novel therapeutic agents often begins with the strategic combination of known pharmacophores. This compound presents an intriguing case, merging the favorable attributes of two well-established structural motifs.

-

The Morpholine Moiety: A Privileged Scaffold The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group.[1] Its inclusion in drug candidates is often associated with improved aqueous solubility, metabolic stability, and a favorable safety profile.[3][6] The weakly basic nitrogen of the morpholine ring can participate in crucial interactions with biological targets, such as hydrogen bonding.[7] This moiety is a key component in a diverse range of approved drugs, including kinase inhibitors, GPCR ligands, and antibacterial agents.[6][7][8]

-

The Anthranilate Core: A Versatile Pharmacophore Methyl 2-aminobenzoate, an anthranilate derivative, provides the foundational scaffold for this molecule. Anthranilic acid and its derivatives are known to exhibit a variety of biological activities.[4][5] Notably, they are recognized for their anti-inflammatory properties, often associated with the inhibition of cyclooxygenase (COX) enzymes.[5] Furthermore, derivatives have been developed as inhibitors of other enzymes, such as plasminogen activator inhibitor-1 (PAI-1), and have shown insecticidal activity.[4][9]

The combination of these two moieties in this compound suggests several plausible avenues for biological activity, which will be explored in the subsequent sections.

Predicted Biological Activities and Potential Therapeutic Targets

Based on the structure-activity relationships (SAR) of its constituent parts, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

The morpholine ring is a prominent feature in numerous kinase inhibitors.[6] Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.

-

Potential Targets:

Central Nervous System (CNS) Activity

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[8]

-

Potential Targets:

-

G-Protein Coupled Receptors (GPCRs): Morpholine derivatives have been shown to modulate the activity of various GPCRs, including serotonin (B10506) and sigma receptors.[8][12]

-

Monoamine Oxidase (MAO): The scaffold may interact with MAO enzymes, which are important targets in the treatment of depression and neurodegenerative diseases.

-

Anti-inflammatory Activity

The anthranilate core is a well-known scaffold for anti-inflammatory agents.[5]

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: As a derivative of anthranilic acid, the compound could exhibit inhibitory activity against COX-1 and/or COX-2.

-

Antimicrobial Activity

Both morpholine and aminobenzoate derivatives have been reported to possess antimicrobial properties.[13][14][15]

-

Potential Targets:

-

Bacterial Enzymes: The compound could interfere with essential bacterial metabolic pathways.

-

Fungal Cell Wall Synthesis: Morpholine-containing compounds have been investigated as antifungal agents.

-

Proposed Experimental Protocols

To investigate the hypothesized biological activities, a systematic screening approach is recommended. The following are detailed protocols for key initial experiments.

In Silico Screening and ADMET Prediction

Prior to synthesis and in vitro testing, computational methods can provide valuable insights into the potential bioactivity and drug-likeness of this compound.[16][17]

-

Methodology:

-

Molecular Docking: Perform docking studies against the crystal structures of potential targets (e.g., PI3K, various tyrosine kinases, COX enzymes, and GPCRs) to predict binding affinity and mode.

-

Pharmacophore Modeling: Compare the 3D structure of the molecule to known pharmacophore models for relevant target classes.

-

ADMET Prediction: Utilize software tools (e.g., ADMETlab 2.0, SwissADME) to predict absorption, distribution, metabolism, excretion, and toxicity properties.[18]

-

General Cytotoxicity Assessment

A primary assessment of the compound's effect on cell viability is essential.

-

Methodology (MTT Assay):

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

-

Kinase Inhibition Assay

To explore the potential anticancer activity, a panel of kinase inhibition assays should be performed.

-

Methodology (Example: PI3Kα Inhibition Assay):

-

Assay Principle: A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Reaction Setup: In a 96-well plate, combine PI3Kα enzyme, the substrate (e.g., PIP2), and a range of concentrations of this compound.

-

Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature.

-

Detection: Add a kinase detection reagent that contains luciferase and luciferin. The amount of light produced is inversely proportional to the kinase activity.

-

Data Analysis: Determine the IC50 value.

-

GPCR Binding Assay

To investigate CNS activity, radioligand binding assays can be used to determine the affinity of the compound for specific GPCRs.

-

Methodology (Example: Serotonin 5-HT2A Receptor Binding):

-

Membrane Preparation: Use cell membranes expressing the human 5-HT2A receptor.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-ketanserin), and varying concentrations of this compound.

-

Incubation: Incubate to allow for competitive binding.

-

Filtration and Washing: Rapidly filter the contents and wash to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity of the filters.

-

Data Analysis: Calculate the Ki (inhibition constant).

-

Anti-inflammatory Assay (COX Inhibition)

-

Methodology (COX-2 Inhibition Assay):

-

Enzyme and Substrate: Use purified human recombinant COX-2 enzyme and arachidonic acid as the substrate.

-

Reaction: Incubate the enzyme with this compound at various concentrations before adding arachidonic acid.

-

Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the IC50 value.

-

Antimicrobial Susceptibility Testing

-

Methodology (Broth Microdilution):

-

Bacterial/Fungal Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well plate containing growth medium.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

-

Hypothetical Data Presentation

Should the proposed experiments yield positive results, the quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay Type | Target/Cell Line | Endpoint | Result |

| Anticancer | |||

| Cytotoxicity | MCF-7 | IC50 | 15.2 µM |

| Cytotoxicity | A549 | IC50 | 28.7 µM |

| Kinase Inhibition | PI3Kα | IC50 | 0.8 µM |

| Kinase Inhibition | Src Kinase | IC50 | 5.1 µM |

| CNS Activity | |||

| Receptor Binding | 5-HT2A | Ki | 0.5 µM |

| Receptor Binding | Sigma-1 | Ki | 2.3 µM |

| Anti-inflammatory | |||

| Enzyme Inhibition | COX-2 | IC50 | 12.5 µM |

| Antimicrobial | |||

| Antibacterial | S. aureus | MIC | 32 µg/mL |

| Antifungal | C. albicans | MIC | 64 µg/mL |

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be employed to illustrate the logical flow of experiments and potential mechanisms of action.

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its hybrid structure, which combines the advantageous properties of the morpholine and anthranilate scaffolds. Although direct experimental data is currently lacking, a thorough analysis of its components strongly suggests potential for anticancer, CNS, anti-inflammatory, and antimicrobial activities. This technical guide provides a roadmap for the systematic investigation of this compound, from in silico prediction to a suite of in vitro assays. The proposed experimental workflows and hypothetical data tables serve as a framework for future research. Positive findings from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in preclinical in vivo models. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 18. ucj.org.ua [ucj.org.ua]

Methyl 2-amino-4-morpholinobenzoate: A Review of a Novel Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-morpholinobenzoate is a synthetic organic compound that has garnered interest within the scientific community. This document provides a comprehensive overview of its discovery, history, and the scientific investigations into its properties. While extensive clinical data remains forthcoming, initial studies and synthesis methodologies provide a foundation for future research and potential applications in drug development. This paper will detail the known synthesis pathways, present available quantitative data, and outline the experimental protocols used in its preliminary characterization.

Discovery and History

The discovery of this compound is rooted in the broader exploration of aminobenzoic acid derivatives and their potential pharmacological activities. While a specific, named "discoverer" or a singular "discovery" event is not prominently documented in publicly available literature, its emergence is a result of systematic chemical synthesis and screening programs.

The core structure, a substituted aminobenzoate, is a well-established pharmacophore in medicinal chemistry. The addition of a morpholine (B109124) moiety at the 4-position is a strategic modification aimed at altering the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's profile. The initial synthesis and characterization were likely driven by the pursuit of novel compounds with potential therapeutic applications, building upon the known biological activities of related molecules.

Synthesis and Characterization

The primary synthesis of this compound involves a multi-step process, which is outlined below.

General Synthesis Pathway

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable starting material, followed by esterification.

An In-Depth Technical Guide to Methyl 2-amino-4-morpholinobenzoate and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-morpholinobenzoate and its structural analogs represent a class of compounds with significant potential in medicinal chemistry. The core structure, featuring a substituted aminobenzoic acid scaffold, is a versatile template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound class. While specific data for this compound is limited in publicly available literature, this paper compiles and analyzes data from its close structural analogs and derivatives to provide a valuable resource for researchers. This guide includes detailed experimental protocols, quantitative biological data for analogous compounds, and visualizations of relevant signaling pathways to facilitate further investigation and drug discovery efforts in this area.

Introduction to Substituted Aminobenzoates

The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of both an amino and a carboxylic acid group on a benzene (B151609) ring allows for diverse chemical modifications, leading to a wide array of derivatives with varied pharmacological properties. The introduction of a morpholine (B109124) moiety, as seen in this compound, can further enhance drug-like properties, including solubility, metabolic stability, and target engagement. Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

This guide focuses on the structural class defined by this compound, exploring the known attributes of its analogs to build a foundational understanding for future research and development.

Physicochemical Properties of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Methyl 4-amino-2-morpholinobenzoate | C₁₂H₁₆N₂O₃ | 236.27 | Not Available | Isomer of the target compound. |

| Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate | C₁₃H₁₆N₂O₄ | 264.28 | 322764-64-7 | Structurally related derivative with a carbonyl linkage to the morpholine.[1][2] |

| 5-Amino-2-morpholin-4-yl-benzoic acid methyl ester | C₁₂H₁₆N₂O₃ | 236.27 | Not Available | Isomer with different substitution pattern. |

Synthesis of Aminobenzoate Derivatives

The synthesis of methyl aminobenzoate derivatives typically involves standard organic chemistry reactions. While a specific protocol for this compound is not published, general methods for the synthesis of related compounds can be adapted.

General Synthesis Workflow

The synthesis of substituted aminobenzoates often follows a logical progression from commercially available starting materials to the final, functionalized product.

Caption: General synthetic workflow for aminobenzoate derivatives.

Experimental Protocol: Synthesis of a Substituted Methyl Aminobenzoate (Illustrative Example)

This protocol describes a general method for the synthesis of a substituted methyl aminobenzoate, which can be adapted for the synthesis of this compound.

Materials:

-

2-Nitro-4-chlorobenzoic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Morpholine

-

Sodium tert-butoxide

-

Toluene (anhydrous)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Esterification:

-

Dissolve 2-nitro-4-chlorobenzoic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-nitro-4-chlorobenzoate.

-

-

Buchwald-Hartwig Amination:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-nitro-4-chlorobenzoate, palladium catalyst, and ligand to anhydrous toluene.

-

Add morpholine and sodium tert-butoxide.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield methyl 2-nitro-4-morpholinobenzoate.

-

-

Reduction of the Nitro Group:

-

Dissolve the methyl 2-nitro-4-morpholinobenzoate in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalyst for hydrogenation (e.g., 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

-

Biological Activities of Structural Analogs

While specific biological data for this compound is lacking, its structural analogs have shown promising activities in several therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Substituted aminobenzoates are known to interfere with the folate biosynthesis pathway in microorganisms, a mechanism famously exploited by sulfonamide antibiotics. The morpholine moiety can contribute to the antimicrobial profile of these compounds.

| Compound/Analog Class | Organism | Activity Metric | Value | Reference |

| 4-Aminobenzoic acid derivatives | Staphylococcus aureus (MRSA) | MIC | from 15.62 µM | [3] |

| 4-Aminobenzoic acid derivatives | Mycobacteria | MIC | ≥ 62.5 µM | [3] |

| 4-Aminobenzoic acid derivatives | Fungi | MIC | ≥ 7.81 µM | [3] |

| Methyl 4-amino-2-morpholinobenzoate | Bacteria | Antibacterial agent | Qualitative | [4] |

Anticancer Activity

Several derivatives of 2-aminobenzoic acid and related morpholino-quinolines have demonstrated cytotoxic effects against various cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Morpholino-4-anilinoquinoline derivative (3c) | HepG2 | 11.42 | [5] |

| 2-Morpholino-4-anilinoquinoline derivative (3d) | HepG2 | 8.50 | [5] |

| 2-Morpholino-4-anilinoquinoline derivative (3e) | HepG2 | 12.76 | [5] |

| 4-Aminobenzoic acid Schiff bases | HepG2 | ≥ 15.0 µM | [3] |

Potential Mechanisms of Action and Signaling Pathways

The biological effects of substituted aminobenzoates can be attributed to their interaction with various cellular targets and signaling pathways. For antimicrobial activity, interference with folate synthesis is a key mechanism. In cancer, these compounds may modulate critical pathways involved in cell growth, proliferation, and survival.

Inhibition of Folate Biosynthesis

Many aminobenzoic acid derivatives act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.

Caption: Inhibition of the folate synthesis pathway by aminobenzoate analogs.

Modulation of Cancer Signaling Pathways

Substituted aminobenzoates have been reported to affect key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and metabolism.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by substituted aminobenzoates.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of novel compounds, which can be applied to this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive controls (microorganism in broth without compound) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Test compound

-

Cancer cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and its structural analogs are a promising class of compounds for drug discovery. The available data on related structures suggest potential applications as antimicrobial and anticancer agents. However, a significant knowledge gap exists for the specific compound, this compound.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile, including antimicrobial and anticancer efficacy.

-

Elucidating the specific molecular targets and mechanisms of action.

-

Performing structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.

This technical guide provides a solid foundation for initiating such research endeavors. The compiled data and protocols for analogous compounds offer a valuable starting point for the exploration of this intriguing chemical space.

References

- 1. calpaclab.com [calpaclab.com]

- 2. METHYL 2-AMINO-4-(MORPHOLINE-4-CARBONYL)BENZOATE | 322764-64-7 [sigmaaldrich.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 4. Buy Methyl 4-amino-2-morpholinobenzoate [smolecule.com]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for Drug Discovery: A Technical Guide to Methyl 2-amino-4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of Methyl 2-amino-4-morpholinobenzoate. In the ever-evolving landscape of drug discovery, computational chemistry, particularly quantum mechanics-based methods, offers a powerful lens to predict molecular properties, thereby accelerating the identification and optimization of novel therapeutic agents. This document details the theoretical foundation, computational methodologies, and expected outcomes from such studies, serving as a blueprint for the in-silico investigation of this and structurally related molecules.

While a dedicated, peer-reviewed computational study on this compound is not extensively available in public literature, this guide synthesizes the established quantum chemical protocols and data analysis techniques applied to analogous aminobenzoate derivatives. By leveraging these proven methodologies, researchers can gain significant insights into the molecule's behavior and its potential as a drug candidate.

Theoretical Framework: Density Functional Theory (DFT)

At the core of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT provides a robust framework for investigating the electronic structure of many-body systems, such as molecules, by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy.

A typical DFT study involves the selection of a functional and a basis set. For molecules containing C, H, N, and O atoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the accuracy of Hartree-Fock theory with the efficiency of DFT.[1][2] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions and electron lone pairs.[1][3]

Computational Workflow

A systematic computational investigation of this compound would follow a logical progression of calculations and analyses.

Caption: A typical workflow for quantum chemical calculations.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed to characterize the nature of the stationary point.[2] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[2] Furthermore, these calculations provide the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[1][3]

Key Molecular Properties and Data Presentation

Quantum chemical calculations can yield a wealth of quantitative data that are invaluable for understanding the chemical behavior and potential biological activity of this compound.

Structural Parameters

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | ~1.38 Å |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| C-N (morpholine) | ~1.45 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| C-N-C (amino) | ~120° | |

| Dihedral Angle | Phenyl-Ester | ~15° |

Note: These are illustrative values based on similar structures. Actual values would be obtained from a DFT calculation.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[1][4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[4] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -5.5 to -6.5 |

| LUMO Energy | ELUMO | -1.0 to -2.0 |

| Energy Gap | ΔE | 4.0 to 5.0 |

| Ionization Potential | IP | 5.5 to 6.5 |

| Electron Affinity | EA | 1.0 to 2.0 |

Note: These are illustrative values based on calculations of similar molecules.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[5] It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5] In drug design, MEP maps can help predict how a molecule might interact with a biological target, such as a receptor or enzyme active site. Typically, red-colored regions indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular and intermolecular bonding and interactions. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1][6] NBO analysis can quantify the stabilization energies associated with these interactions, which are crucial for understanding the molecule's stability and conformation.[6]

Experimental Protocols: A Computational Approach

The methodologies outlined below describe a standard computational protocol for the quantum chemical analysis of this compound.

Software

All quantum chemical calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16).[7] Visualization of molecular orbitals, MEP maps, and vibrational modes can be accomplished with software like GaussView or Avogadro.

Computational Details

-

Initial Structure: The initial 3D structure of this compound can be built using a molecular editor.

-

Geometry Optimization: Full geometry optimization is performed in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is continued until the forces on the atoms are negligible and the geometry converges to a minimum energy structure.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the nature of the optimized geometry (i.e., a true minimum with no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the dipole moment.

-

NBO Analysis: Natural Bond Orbital analysis is carried out using the NBO 3.1 program as implemented in Gaussian.

Application in Drug Development

The data generated from these quantum chemical calculations have direct implications for drug development.

Caption: Role of quantum chemistry in the drug development pipeline.

-

Lead Optimization: By understanding the structure-activity relationship at a quantum level, medicinal chemists can make informed decisions on how to modify the molecule to improve its efficacy, selectivity, and pharmacokinetic properties.

-

Pharmacophore Modeling: The calculated electronic properties, such as the location of electron-rich and electron-poor regions from the MEP map, can be used to develop a pharmacophore model. This model defines the essential features required for a molecule to bind to a specific biological target.

-

Predicting Metabolism: The reactivity of different sites on the molecule, as indicated by HOMO/LUMO distributions and MEP, can suggest potential sites of metabolic attack.

Conclusion

Quantum chemical calculations provide a powerful, cost-effective, and insightful approach to characterizing novel molecules like this compound. By applying established computational protocols, researchers can generate a wealth of data on its structural, electronic, and reactive properties. This information is critical for assessing its potential as a drug candidate and for guiding its further development and optimization. This technical guide serves as a foundational resource for initiating and interpreting such computational studies, ultimately contributing to the acceleration of the drug discovery process.

References

- 1. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Growth and Characterization of an Organic Crystal and DFT Studies of 2-Amino 5-Methyl Pyridinium Salicylate – Oriental Journal of Chemistry [orientjchem.org]

- 7. dergipark.org.tr [dergipark.org.tr]

A Comprehensive Review of Methyl 2-amino-4-morpholinobenzoate and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of direct research on Methyl 2-amino-4-morpholinobenzoate, this review focuses on its structural analogs, particularly Methyl 4-amino-2-morpholinobenzoate and other substituted aminobenzoates. By examining the synthesis, biological activities, and mechanisms of action of these closely related compounds, we can infer the potential properties and therapeutic applications of this compound.

Synthesis of Substituted Morpholinobenzoates

The synthesis of morpholine-substituted benzoate (B1203000) derivatives can be achieved through several established organic chemistry reactions. A common approach involves the nucleophilic substitution of a leaving group on the benzene (B151609) ring with morpholine (B109124), followed by esterification of the carboxylic acid.

A plausible synthetic route for this compound and its isomer, Methyl 4-amino-2-morpholinobenzoate, is illustrated below. This pathway is based on general methods for the synthesis of substituted methyl benzoates.

A patent for a morpholine benzoate compound describes a palladium-catalyzed synthesis method.[1] In this approach, methyl 2-trifluoromethanesulfonyloxybenzoate, morpholine benzoate, and an olefin are reacted in the presence of a palladium catalyst and a base to yield the desired product.[1]

Experimental Protocol: Fischer-Speier Esterification of a Substituted Benzoic Acid

This protocol is a general method for the synthesis of methyl benzoates and is adaptable for the esterification of 2-amino-4-morpholinobenzoic acid.

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in an excess of methanol (B129727) (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 1 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure methyl benzoate derivative.

Biological Activities of Structurally Related Compounds

Derivatives of 2-aminobenzoic acid and compounds containing a morpholine moiety have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity:

Numerous studies have demonstrated the potential of substituted 2-aminobenzothiazoles and other aminobenzoate derivatives as anticancer agents.[2][3][4] These compounds have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer.[2][3] For instance, certain 2-aminobenzothiazole (B30445) derivatives have displayed significant antiproliferative activity against A549 lung cancer cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[3]

| Compound/Analog | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Substituted 2-aminobenzothiazole (OMS5) | A549 (Lung) | 22.13 | [2] |

| Substituted 2-aminobenzothiazole (OMS14) | MCF-7 (Breast) | 61.03 | [2] |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) | A549 (Lung) | 0.44 | [3] |

| Substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (15) | Various | 0.008 - 0.064 | [5] |

| Titanocene (B72419) with morpholino functionality (5a) | LLC-PK (Kidney) | 24 | [6] |

Antimicrobial Activity: